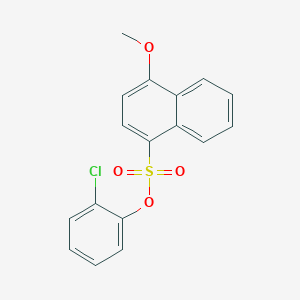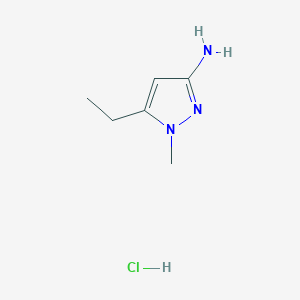
2-Chlorophenyl 4-methoxynaphthalene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-Chlorophenyl 4-methoxynaphthalene-1-sulfonate”, there are related compounds that have been synthesized. For instance, ketamine, a compound with a 2-chlorophenyl group, has been synthesized using a hydroxy ketone intermediate in a five-step process .Aplicaciones Científicas De Investigación
Environmental-Friendly Adsorption Resins
The research by Zhou et al. (2018) focuses on novel tertiary amine-functionalized crosslinking polymeric resins, which were synthesized for the adsorption of benzophenone-4 from water. This approach follows the concept of cleaner production, reducing pollution risks and costs. The optimal resin displayed a notably higher adsorption capacity than several commercial adsorbents (Zhou et al., 2018).
Poly(arylene Ether Sulfone)s as Proton Exchange Membranes
Kim, Robertson, and Guiver (2008) synthesized sulfonated side-chain grafting units containing sulfonic acid groups, used for copolymerization of poly(arylene ether sulfone) containing a methoxy group. These comb-shaped sulfonated polymers demonstrated high proton conductivity, making them suitable for fuel cell applications (Kim et al., 2008).
Synthesis of Benzo[b]thiophene Derivatives
Pouzet et al. (1998) synthesized (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and explored its reactivity towards sulfur- and oxygen-containing nucleophiles. This provided a method for functionalizing 2-acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).
PEDOT:MNSF in Organic Optoelectronics
Li et al. (2017) studied methylnaphthalene sulfonate formaldehyde condensate (MNSF) in organic optoelectronics, as a dispersant and dopant for PEDOT. The study highlighted PEDOT:MNSF's potential in improving device performance and efficiency in various applications (Li et al., 2017).
Properties of Poly(aryl Ether Sulfone)s
Meng et al. (1998) synthesized poly(aryl ether sulfone)s containing the phthalazinone moiety. These polymers exhibited high glass transition temperatures and excellent thermooxidative properties, with improved processability and mechanical properties (Meng et al., 1998).
Propiedades
IUPAC Name |
(2-chlorophenyl) 4-methoxynaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4S/c1-21-15-10-11-17(13-7-3-2-6-12(13)15)23(19,20)22-16-9-5-4-8-14(16)18/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZXYYCVWVXWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2928571.png)






![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2928582.png)
![N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline](/img/structure/B2928583.png)
![[[2-(Diaminomethylidene)hydrazinyl]-(3,4,5-trimethoxyphenyl)methyl]-hydroxy-oxophosphanium](/img/structure/B2928584.png)

![4-methoxy-2,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2928589.png)
![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea](/img/structure/B2928590.png)
![3-(5-oxo-7,8-dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid](/img/structure/B2928592.png)
